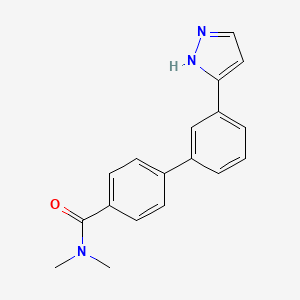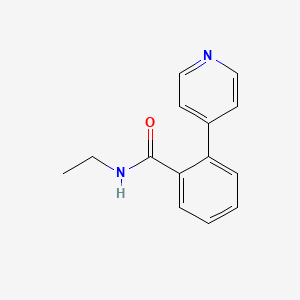
N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide
Overview
Description
N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide, also known as DPA-714, is a small molecule that has gained attention in scientific research due to its potential use as a PET imaging agent for the visualization of neuroinflammation.
Mechanism of Action
N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide binds to the TSPO on the outer mitochondrial membrane of activated microglia and astrocytes. This binding leads to the activation of the mitochondrial permeability transition pore (mPTP), resulting in the release of cytochrome c and the induction of apoptosis in the activated cells. The binding of this compound to TSPO also leads to the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome, which can further contribute to the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in preclinical studies. This is likely due to its ability to induce apoptosis in activated microglia and astrocytes, as well as its ability to activate the NLRP3 inflammasome. This compound has also been shown to have antioxidant effects, as it can scavenge free radicals and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide in lab experiments is its specificity for the TSPO on activated microglia and astrocytes. This allows for the visualization of neuroinflammation with high sensitivity and specificity. However, a limitation of using this compound is its short half-life, which can limit the duration of PET imaging studies. Additionally, this compound may not be suitable for use in humans due to its potential toxicity and off-target effects.
Future Directions
For N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide research include the development of longer-lived PET imaging agents that can target TSPO with higher specificity and sensitivity. Additionally, this compound may have potential as a therapeutic agent for the treatment of neuroinflammatory disorders, although further research is needed to investigate its safety and efficacy. Finally, this compound may be useful in the development of animal models for studying the pathophysiology of neuroinflammatory disorders.
Scientific Research Applications
N,N-dimethyl-3'-(1H-pyrazol-5-yl)-4-biphenylcarboxamide has been primarily used in preclinical studies for PET imaging of neuroinflammation. This is due to its ability to bind to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes in the central nervous system during neuroinflammatory processes. PET imaging with this compound has shown promise in detecting neuroinflammation in a variety of neurological disorders, including Alzheimer's disease, multiple sclerosis, and stroke.
properties
IUPAC Name |
N,N-dimethyl-4-[3-(1H-pyrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-21(2)18(22)14-8-6-13(7-9-14)15-4-3-5-16(12-15)17-10-11-19-20-17/h3-12H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZSRPFAQMNFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B3814418.png)

![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3814432.png)
![1-[2-methoxy-4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3814438.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B3814442.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B3814445.png)
![5-(acetylamino)-2-chloro-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}benzamide](/img/structure/B3814447.png)
![8-{[(4-fluorobenzyl)(methyl)amino]acetyl}-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3814454.png)
amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B3814456.png)
![3-[(2R*,6S*)-2,6-dimethylpiperidin-1-yl]-N-(2-ethoxyphenyl)-3-oxopropanamide](/img/structure/B3814483.png)
![4-ethyl-5-{1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3814497.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3814500.png)
![1-(5-{[(imidazo[1,2-a]pyridin-3-ylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3814505.png)
